![molecular formula C20H22ClN5O3S B2680679 N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 923062-68-4](/img/structure/B2680679.png)
N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a small molecule with the chemical formula C20H20ClN5O2 . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, a novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES string provided in the DrugBank database . The average molecular weight is 397.858 and the monoisotopic weight is 397.130552616 .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications Research on similar heterocyclic compounds, incorporating elements like chlorophenyl, pyrazoline, and oxazole structures, has been conducted with a focus on developing new anticancer and antimicrobial agents. These compounds have been synthesized and evaluated for their bioactivity against various cancer cell lines and pathogenic microbes. For example, compounds synthesized with chlorophenyl and pyrazoline structures were studied for their potential anticancer activity at the National Cancer Institute (NCI, USA) against a 60 cancer cell line panel, indicating their significant bioactivity. Additionally, these compounds showed promising in vitro antibacterial and antifungal activities, suggesting their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies Molecular docking studies have been conducted to understand the interaction of related compounds with specific biological targets, such as cannabinoid receptors. This research provides insights into the potential utilization of these compounds in designing selective antagonists for cannabinoid receptors, which could have therapeutic applications in treating conditions influenced by these receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Heterocyclic Compound Synthesis for Drug Development The synthesis of heterocyclic compounds, including thieno-fused five- and six-membered nitrogen and oxygen heterocycles, plays a crucial role in drug development. These compounds serve as building blocks for creating molecules with potential therapeutic applications. The research in this area focuses on developing high-yield routes for novel thieno-fused heterocycles, which could lead to the discovery of new drugs with improved efficacy and safety profiles (Acharya, Gautam, & Ila, 2017).
Wirkmechanismus
Target of Action
The compound contains a thieno[3,4-c]pyrazole core, which is a common structural motif in many biologically active compounds. Compounds with this core have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . .
Mode of Action
The mode of action of a compound depends on its specific molecular targetsMany compounds with a thieno[3,4-c]pyrazole core are known to interact with enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Without knowing the specific targets of this compound, it’s difficult to predict the exact biochemical pathways it might affect. Based on the biological activities reported for similar compounds, it could potentially affect pathways related to inflammation, cell growth, or microbial metabolism .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of actionBased on the reported activities of similar compounds, potential effects could include inhibition of microbial growth, reduction of inflammation, or inhibition of tumor cell proliferation .
Eigenschaften
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c21-13-4-1-5-14(10-13)26-18(15-11-30-12-16(15)24-26)23-20(29)19(28)22-7-3-9-25-8-2-6-17(25)27/h1,4-5,10H,2-3,6-9,11-12H2,(H,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFKRBLKZDSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

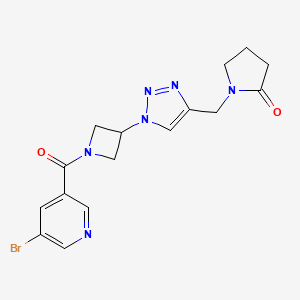

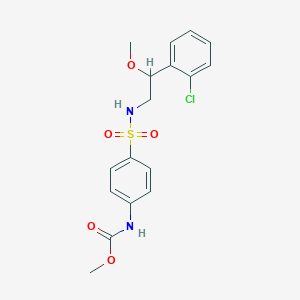
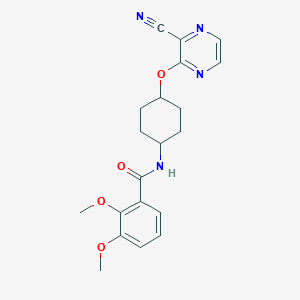

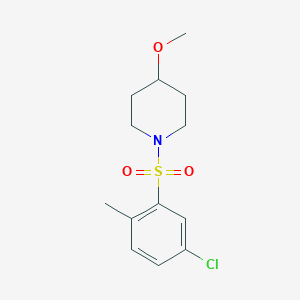
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)
![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)
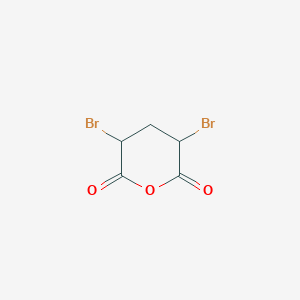


![(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680616.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2680617.png)
![3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680618.png)